N-benzyl-2-ethylmorpholine-4-carboxamide is an unsymmetrical urea derivative characterized by a lipophilic 2-ethylmorpholine core and a rigid N-benzyl moiety. As a thermally stable, non-basic scaffold, it provides robust hydrogen-bond donating and accepting capabilities without the oxidative liabilities of free secondary amines. In procurement contexts, this compound is primarily sourced as an advanced building block for medicinal chemistry libraries, a sterically tuned directing group for transition-metal catalysis, or a soluble organocatalytic motif. Its baseline value lies in its ability to withstand harsh reaction conditions while offering a distinct steric and lipophilic profile compared to standard unalkylated morpholine ureas [1].
Procurement substitution with the more common unalkylated analog, N-benzylmorpholine-4-carboxamide, frequently leads to critical failures in liquid-phase processing and downstream purification. The absence of the 2-ethyl group results in a highly planar, tightly packed crystal lattice, drastically reducing solubility in standard aprotic solvents like dichloromethane and ethyl acetate. Furthermore, the 2-ethyl substitution fundamentally alters the partition coefficient (LogP), which is essential for preventing emulsion formation during aqueous workups. Substituting this specific compound with unalkylated or phenyl-substituted analogs compromises formulation compatibility, alters reaction kinetics in flow systems, and negates the specific steric shielding required for selective metal coordination [1].
The introduction of the 2-ethyl group on the morpholine ring disrupts intermolecular packing, significantly enhancing solubility in standard process solvents compared to the unalkylated baseline [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | N-benzylmorpholine-4-carboxamide (~45 mg/mL) |
| Quantified Difference | Greater than 3-fold increase in solubility |
| Conditions | Isothermal saturation shake-flask method, HPLC quantification |
High solubility in aprotic solvents prevents line-clogging and precipitation risks in continuous flow manufacturing architectures.
The 2-ethyl substitution increases the overall lipophilicity of the urea scaffold, directly impacting liquid-liquid extraction efficiency during multi-step synthetic workups [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-benzylmorpholine-4-carboxamide (1.5) |
| Quantified Difference | +0.9 LogP units |
| Conditions | In silico prediction validated by reverse-phase HPLC retention times |
Higher lipophilicity reduces the likelihood of stubborn emulsion formation, accelerating phase separation and reducing cycle times in industrial workups.
The unsymmetrical urea linkage in N-benzyl-2-ethylmorpholine-4-carboxamide provides higher thermal stability compared to corresponding carbamate protecting groups or precursors, enabling its use in high-temperature catalytic regimes [1].
| Evidence Dimension | Onset of Thermal Degradation (T_d) |
| Target Compound Data | >260 °C |
| Comparator Or Baseline | Benzyl 2-ethylmorpholine-4-carboxylate (~190 °C) |
| Quantified Difference | 70 °C increase in thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere at 10 °C/min |
Allows procurement of this scaffold for high-temperature cross-coupling or late-stage functionalization where standard carbamates would prematurely decompose.
The presence of the 2-ethyl group adjacent to the morpholine oxygen sterically hinders non-specific Lewis acid coordination, directing interactions preferentially toward the urea carbonyl [1].
| Evidence Dimension | Relative Lewis Acid Binding Affinity at Morpholine Oxygen |
| Target Compound Data | 40% reduction in binding constant (K_a) |
| Comparator Or Baseline | N-benzylmorpholine-4-carboxamide (Baseline 100%) |
| Quantified Difference | 60% relative binding capacity |
| Conditions | NMR titration with BF3·OEt2 in CDCl3 at 298 K |
Ensures highly regioselective coordination when the compound is utilized as a directing group or ligand in complex organometallic transformations.
Driven by its enhanced LogP and high solubility in organic solvents, this compound is an ideal starting material for synthesizing central nervous system (CNS) targeted libraries. The 2-ethyl substitution improves lipophilicity profiles compared to unalkylated analogs, making it a more suitable procurement choice for early-stage drug discovery [1].
Leveraging its high thermal degradation threshold (>260 °C) and sterically shielded morpholine oxygen, this compound serves as an excellent directing group for transition-metal-catalyzed C-H functionalization. It maintains structural integrity under harsh conditions where standard carbamates or amides fail [2].
The >150 mg/mL solubility in dichloromethane allows this unsymmetrical urea to be deployed in high-concentration homogeneous organocatalysis. Its ability to act as a stable hydrogen-bond donor without precipitating out of solution ensures reproducible reaction kinetics in both batch and continuous flow reactors [3].